molecular formula C27H26O18 B150340 Luteolin 7,3'-di-O-glucuronide CAS No. 53965-08-5

Luteolin 7,3'-di-O-glucuronide

Cat. No.: B150340
CAS No.: 53965-08-5
M. Wt: 638.5 g/mol
InChI Key: OPANBGHBBMSMQC-MWBUVXCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Luteolin 7,3'-di-O-glucuronide (molecular formula: C27H26O18, molecular weight: 638.48 g/mol) is a flavone glucuronide derivative of luteolin, a naturally occurring flavonoid . It is characterized by two glucuronic acid moieties attached to the hydroxyl groups at positions 7 and 3' of the luteolin aglycone backbone (Figure 1). This compound has been identified in bryophytes such as Marchantia polymorpha subsp. ruderalis and Rhizomnium moss species, where it accumulates as a methanol-soluble UV-absorbing compound (SUVAC) to mitigate oxidative stress and UV damage . Structurally, it features free hydroxyl groups at positions 5, 4', and 7, confirmed via acid hydrolysis and co-chromatography with authentic standards . Its identification relies on advanced analytical techniques, including HPLC-DAD, LC-ESI-MS/MS, and NMR spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Luteolin 7,3’-di-O-glucuronide typically involves the glycosylation of luteolin. One common method includes the use of UDP-glucuronate and luteolin in the presence of luteolin 7-O-glucuronosyltransferase enzyme. This reaction produces Luteolin 7,3’-di-O-glucuronide along with UDP as a byproduct .

Industrial Production Methods: Industrial production of Luteolin 7,3’-di-O-glucuronide involves the extraction of luteolin from plant sources followed by enzymatic glycosylation. The process is optimized to ensure high yield and purity of the final product. The use of bioreactors and controlled reaction conditions are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Luteolin 7,3’-di-O-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Luteolin 7,3’-di-O-glucuronide, each with distinct biological properties .

Scientific Research Applications

Anti-Inflammatory Properties

Luteolin 7,3'-di-O-glucuronide exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions.

Mechanisms of Action:

  • Inhibition of Cytokines: L7Gn has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-6 and IL-22 in endothelial cells, which are crucial in inflammatory responses .
  • Matrix Metalloproteinases (MMPs) Inhibition: It inhibits MMPs involved in tissue remodeling during inflammation. The IC50 values for MMP-1, MMP-3, MMP-8, MMP-9, and MMP-13 range from 0.03 μM to 17.63 μM .

Case Study:
In a study involving keratinocytes, L7Gn treatment resulted in reduced proliferation and inflammation via modulation of the STAT3 pathway . This suggests its potential use in skin inflammatory disorders such as psoriasis.

Anticancer Effects

This compound has demonstrated promising anticancer properties through various mechanisms:

Mechanisms of Action:

  • Cell Cycle Arrest: L7Gn induces cell cycle arrest in cancer cells, inhibiting their proliferation .
  • Apoptosis Induction: It promotes apoptosis in cancer cells by stabilizing p53 protein levels and activating JNK pathways .
  • Angiogenesis Inhibition: The compound has been shown to inhibit angiogenesis by suppressing growth factors like bFGF and VEGF .

Data Table: Anticancer Activity of L7Gn

Cancer TypeMechanismIC50 (µM)Reference
Lung CancerInhibits cell proliferation40.9
Colon CancerInduces apoptosis32.5
Skin CancerSuppresses tumor growthVaries

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of L7Gn:

Mechanisms of Action:

  • BDNF Signaling Activation: L7Gn enhances the levels of brain-derived neurotrophic factor (BDNF), which is vital for neuronal survival and function. It activates downstream signaling pathways including TrkB and ERK .
  • Reduction of Oxidative Stress: The compound alleviates oxidative stress-related damage in neuronal cells.

Case Study:
In a mouse model of sleep deprivation-induced stress, L7Gn treatment improved depression-like behaviors and reduced levels of corticosterone and pro-inflammatory cytokines . This indicates its potential as an antidepressant.

Metabolic Effects

This compound also exhibits beneficial effects on metabolic health:

Mechanisms of Action:

  • Alpha-Glucosidase Inhibition: It shows potent inhibition against alpha-glucosidase with an IC50 value of 14.7 µM, which can aid in managing blood sugar levels .
  • Weight Management: By modulating metabolic pathways, L7Gn may contribute to weight management strategies.

Comparison with Similar Compounds

Structural and Functional Differences

Luteolin 7,3'-di-O-glucuronide belongs to a broader class of flavonoid glucuronides, which differ in the number and position of glucuronic acid substitutions. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substitution Sites Natural Sources Key Bioactivities References
This compound C27H26O18 638.48 7, 3' Marchantia polymorpha, Rhizomnium spp. UV protection, antioxidant
Luteolin 7-O-glucuronide C21H18O12 462.36 7 Salvia fruticosa, Perilla frutescens Anti-inflammatory, neuroprotective
Luteolin 3'-O-glucuronide C21H18O12 462.36 3' Marchantia polymorpha Antioxidant, UV absorption
Luteolin 7,4'-di-O-glucuronide C27H26O18 638.48 7, 4' Satureja thymbra Not well characterized
Apigenin 7-O-glucuronide C21H18O11 446.36 7 Marchantia polymorpha Dominant SUVAC under UV stress

Key Observations :

  • Substitution Position : The 7-position is a common site for glucuronidation in luteolin derivatives, enhancing solubility and bioavailability . Di-substituted analogs (e.g., 7,3' vs. 7,4') exhibit distinct pharmacological profiles due to steric and electronic effects .
  • Bioactivity : Luteolin 7-O-glucuronide demonstrates marked anti-inflammatory and neuroprotective effects in cerebral ischemia models, attributed to RIP3/MLKL pathway modulation . In contrast, this compound is primarily studied for its ecological role in UV protection .
  • Abundance : Apigenin 7-O-glucuronide is the most abundant SUVAC in Marchantia polymorpha under PAR + UVAB conditions, whereas this compound accumulates preferentially in younger developmental stages (T1) .

Pharmacokinetic and Analytical Comparisons

  • Solubility : Glucuronidation generally increases water solubility. Luteolin 7-O-glucuronide is moderately acidic (pKa ~4.7) and soluble in DMSO (270.35 mM) , while di-glucuronides like this compound require specialized solvents for dissolution .
  • Detection: MS/MS fragmentation patterns distinguish mono- and di-glucuronides. For example, this compound yields fragment ions at m/z 351 (di-glucuronic acid) and 285 (luteolin aglycone), whereas mono-glucuronides lack the m/z 351 signal .
  • Metabolic Stability : Glucuronides are phase II metabolites resistant to intestinal hydrolysis, enhancing their systemic circulation compared to glycosides .

Biological Activity

Luteolin 7,3'-di-O-glucuronide (L7Gn) is a flavonoid glycoside derived from luteolin, a compound recognized for its diverse biological activities. This article explores the pharmacological properties of L7Gn, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, supported by recent research findings and case studies.

Luteolin is a naturally occurring flavonoid found in various plants, including fruits and vegetables. Its glycosylated form, this compound, is particularly significant due to its enhanced solubility and bioavailability. Research indicates that L7Gn exhibits various biological activities that may contribute to health benefits.

2.1 Antioxidant Properties

L7Gn has demonstrated potent antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous chronic diseases.

  • Case Study : In a study examining the effects of L7Gn on macrophages, it was found that treatment significantly reduced oxidative stress markers, suggesting its potential in mitigating inflammation-related diseases .

2.2 Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a promising candidate for treating inflammatory conditions.

  • Research Findings : A study indicated that L7Gn reduces levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages exposed to inflammatory stimuli . This suggests its role in modulating immune responses.

2.3 Anticancer Activity

Luteolin and its derivatives have been studied for their anticancer properties. L7Gn exhibits mechanisms that include inducing apoptosis in cancer cells and inhibiting tumor growth.

  • Mechanism of Action : Research has shown that L7Gn can modulate pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway. This modulation leads to decreased proliferation of cancer cells .
Study Cell Line Effect Mechanism
HepG2Induced apoptosisPI3K/Akt inhibition
Various cancer cellsReduced proliferationNF-kB pathway modulation

2.4 Neuroprotective Effects

Recent studies have highlighted the potential of L7Gn in neuroprotection, particularly against stress-induced disorders.

  • Case Study : In an animal model of sleep deprivation-induced stress, L7Gn treatment improved depression-like behaviors and enhanced signaling through the BDNF/TrkB pathway . This suggests its potential utility in managing mood disorders.

The biological activities of L7Gn can be attributed to several molecular mechanisms:

  • ROS Modulation : By reducing ROS levels, L7Gn protects against oxidative damage.
  • Cytokine Inhibition : The inhibition of pro-inflammatory cytokines plays a critical role in its anti-inflammatory effects.
  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells leads to reduced tumor growth.
  • Neurotransmitter Regulation : Enhancements in BDNF signaling pathways contribute to its neuroprotective effects.

4. Conclusion

This compound exhibits significant biological activity across various domains including antioxidant defense, anti-inflammatory response, anticancer potential, and neuroprotection. The compound's ability to modulate critical pathways positions it as a valuable candidate for therapeutic applications in chronic diseases and mental health disorders.

5. Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of L7Gn and to explore its potential in clinical settings. Investigations into optimal dosing strategies and formulations could enhance its therapeutic efficacy.

Q & A

Basic Research Questions

Q. How can Luteolin 7,3'-di-O-glucuronide be structurally distinguished from related flavone glucuronides?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to analyze fragmentation patterns. For example, the loss of glucuronic acid (GlcA) residues and auxiliary fragments (Aux) can differentiate positional isomers. This compound exhibits distinct elution orders compared to mono-glucuronides (e.g., 7-O-glucuronide elutes earlier than 3'-O-glucuronide in reverse-phase chromatography) . Nuclear magnetic resonance (NMR) can further confirm the substitution positions by analyzing coupling constants and hydroxyl group interactions .

Q. What experimental approaches are recommended for optimizing extraction of this compound from plant matrices?

  • Methodological Answer : Employ solvent systems like methanol-water or ethanol-water (70–80% organic phase) with ultrasonication or heat-assisted extraction. Quantify yields using UPLC/IMS/QTOF-MS, which provides high sensitivity for detecting low-abundance glucuronides. Environmental factors (e.g., light exposure or nutrient regimes) significantly influence accumulation; controlled growth studies under PAB (photosynthetically active radiation + UV-B) can enhance yields .

Q. How should solubility challenges be addressed during in vivo formulation studies?

  • Methodological Answer : Prepare stock solutions using DMSO (≤10% v/v) combined with solubilizing agents like PEG300 (40%) and Tween-80 (5%) in saline. For oral administration, corn oil-based formulations are viable. Pre-solubilization via sonication and inert gas purging minimizes oxidation. Solubility thresholds should be validated using dynamic light scattering (DLS) to avoid aggregation .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions (pH, redox environment) or metabolite instability. Use LC-MS to monitor compound integrity during assays. Parallel in vitro (cell-based) and in vivo (rodent) studies with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) can clarify context-dependent effects .

Q. How does the dual glucuronidation at positions 7 and 3' influence metabolic stability and cellular uptake?

  • Methodological Answer : Compare the pharmacokinetics of this compound with its mono-glucuronidated analogs using Caco-2 cell monolayers or liver microsomes. Glucuronidation typically enhances water solubility but reduces membrane permeability. Employ β-glucuronidase inhibitors in uptake studies to assess whether deconjugation occurs in target tissues .

Q. What experimental designs are critical for studying interactions between this compound and matrix metalloproteinases (MMPs)?

  • Methodological Answer : Use fluorogenic MMP substrates (e.g., DQ-collagen) in kinetic assays with recombinant MMPs (e.g., MMP-3, MMP-9). IC50 values should be determined under physiological pH (7.4) and temperature (37°C). Molecular docking simulations can predict binding affinities, while surface plasmon resonance (SPR) validates direct interactions .

Q. How can environmental stressors be leveraged to enhance the biosynthesis of this compound in plant systems?

  • Methodological Answer : Expose plants to UV-B radiation or jasmonic acid elicitors to upregulate UDP-glucuronosyltransferase (UGT) activity. Metabolomic profiling via HRMS and RNA-seq can identify stress-responsive biosynthetic genes. Hydroponic systems with controlled nutrient deprivation (e.g., nitrogen limitation) may further stimulate accumulation .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O18/c28-9-2-1-7(3-13(9)43-27-21(36)17(32)19(34)23(45-27)25(39)40)12-6-11(30)15-10(29)4-8(5-14(15)42-12)41-26-20(35)16(31)18(33)22(44-26)24(37)38/h1-6,16-23,26-29,31-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21+,22-,23-,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPANBGHBBMSMQC-MWBUVXCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Luteolin 7,3'-di-O-glucuronide
Reactant of Route 2
Luteolin 7,3'-di-O-glucuronide
Reactant of Route 3
Luteolin 7,3'-di-O-glucuronide
Reactant of Route 4
Luteolin 7,3'-di-O-glucuronide
Reactant of Route 5
Luteolin 7,3'-di-O-glucuronide
Reactant of Route 6
Luteolin 7,3'-di-O-glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.